molecular formula C10H5BrF3N B6306431 6-Bromo-1-(trifluoromethyl)isoquinoline CAS No. 1256836-88-0

6-Bromo-1-(trifluoromethyl)isoquinoline

Cat. No. B6306431
CAS RN: 1256836-88-0
M. Wt: 276.05 g/mol
InChI Key: JRMLQGMPCVTDSI-UHFFFAOYSA-N
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Description

6-Bromo-1-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . This compound is solid in physical form .


Molecular Structure Analysis

The linear formula of 6-Bromo-1-(trifluoromethyl)isoquinoline is C10H5BrF3N . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

6-Bromo-1-(trifluoromethyl)isoquinoline is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Isoquinolines

Fluorinated isoquinolines, including 6-Bromo-1-(trifluoromethyl)isoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . The synthesis of these compounds has been greatly developed during the last decade .

Biological Activities

Isoquinolines, including fluorinated isoquinolines, are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities . Some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease .

Use in Pharmaceuticals

A number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets . For example, papaverine hydrochloride, morphine, and berberine tannate are prescribed as an antispasmodic drug, a painkiller, and an antidiarrheal, respectively .

Use in Organic Light-Emitting Diodes

Fluorinated isoquinolines have unique light-emitting properties, making them potentially useful in the development of organic light-emitting diodes .

Use in Supramolecular Chemistry

Fluorinated isoquinolines may have applications in supramolecular chemistry, a field that focuses on the intermolecular forces and the spatial organization of molecules .

Use in Catalysis

Fluorinated isoquinolines may also have potential applications in catalysis, a process that increases the rate of a chemical reaction by adding a substance known as a catalyst .

Safety and Hazards

The safety information for 6-Bromo-1-(trifluoromethyl)isoquinoline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

6-bromo-1-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-1-2-8-6(5-7)3-4-15-9(8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMLQGMPCVTDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(F)(F)F)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(trifluoromethyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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